Cloperastine Hydrochloride

Catalog No.
S567253
CAS No.
3703-76-2
M.F
C20H25Cl2NO
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperastine Hydrochloride

CAS Number

3703-76-2

Product Name

Cloperastine Hydrochloride

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride

Molecular Formula

C20H25Cl2NO

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H

InChI Key

UNPLRYRWJLTVAE-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(2-((4-chloro-alpha-phenylbenzyl)oxy)ethyl)piperidine, cloperastine, cloperastine hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Cloperastine hydrochloride is a diarylmethane.
See also: Cloperastine (has active moiety).

Cloperastine Hydrochloride is a centrally acting, non-opioid antitussive agent used for cough suppression. Unlike traditional opioid-based medications, it exhibits a multi-faceted mechanism that includes antihistaminic and mild anticholinergic properties, which can contribute to reducing mucus secretion and bronchoconstriction. Its hydrochloride salt form is standard for pharmaceutical preparations, offering a favorable profile for formulation into oral dosage forms like syrups and tablets. This compound is distinguished from narcotic antitussives by its different side-effect profile, notably lacking the addiction potential and respiratory depression associated with opioids.

Substituting Cloperastine Hydrochloride with opioid-based antitussives like codeine introduces significant liabilities, including addiction potential, respiratory depression, and a distinct side-effect profile that includes constipation and sedation. Furthermore, opting for the cloperastine free base over the hydrochloride salt presents significant formulation challenges; the salt form is specifically utilized to enhance aqueous solubility and stability, which are critical for developing reliable and manufacturable liquid or solid oral dosage forms. Finally, substitution with its levorotatory enantiomer, Levocloperastine, while potentially offering a better tolerability profile, represents a different active pharmaceutical ingredient with its own regulatory and clinical validation requirements, making the racemic hydrochloride form a distinct choice for specific development pathways.

Comparable Antitussive Efficacy to Codeine Standard in Preclinical Models

In a preclinical citric acid-induced cough model in guinea pigs, cloperastine demonstrated antitussive efficacy comparable to the gold-standard narcotic, codeine. Both compounds produced a significant reduction in cough frequency and increased the latency to the first cough at the highest doses tested. An earlier study noted that cloperastine's effect against mechanically induced cough was approximately 1.9 times greater than that of codeine, highlighting its potency without narcotic effects.

Evidence DimensionAntitussive Efficacy (Cough Frequency/Latency)
Target Compound DataSignificant reduction in cough frequency and increase in cough latency.
Comparator Or BaselineCodeine: Similar significant reduction in cough frequency and increase in latency.
Quantified DifferenceComparable efficacy to codeine at highest doses tested.
ConditionsCitric acid-induced cough model in guinea pigs.

This allows researchers to achieve codeine-level cough suppression in experimental models without the procurement, handling, and side-effect liabilities of a narcotic compound.

Favorable Safety Profile: Avoidance of Narcotic-Associated Side Effects

Unlike codeine, which is known to cause dependency, respiratory depression, sedation, and constipation, cloperastine is specifically characterized as a non-narcotic agent without these effects. Animal studies confirm that while codeine induces a marked increase in spontaneous motility, cloperastine does not, indicating a lower potential for CNS-related side effects typical of opioids. The primary side effects associated with cloperastine, such as potential drowsiness, stem from its antihistaminic activity rather than opioid receptor interaction.

Evidence DimensionSide Effect Profile
Target Compound DataNon-narcotic; no respiratory depression or addiction potential. Primary side effects are antihistaminic (e.g., drowsiness).
Comparator Or BaselineCodeine (Opioid): Associated with dependency, respiratory depression, sedation, and constipation.
Quantified DifferenceQualitative difference in mechanism and class-associated adverse events.
ConditionsGeneral pharmacological and clinical use.

For applications where the side-effect profile is a critical selection factor, cloperastine provides a clear advantage over codeine for achieving cough suppression.

Dual-Action Mechanism: Combined Antitussive and Antihistaminic/Bronchodilator Activity

Cloperastine's mechanism extends beyond central cough suppression, a feature not shared by purely central-acting antitussives like dextromethorphan in the same way. It possesses significant antihistamine activity, with a Ki of 3.8 nM for the H1 receptor, and also acts as a mild bronchorelaxant. This dual activity is advantageous in models of cough that have an allergic or inflammatory component, as it can address irritation and bronchoconstriction directly in the periphery, in addition to acting on the central cough center.

Evidence DimensionReceptor Binding Affinity (H1) / Secondary Actions
Target Compound DataPotent H1 receptor ligand (Ki = 3.8 nM); documented mild bronchorelaxant and anticholinergic effects.
Comparator Or BaselineDextromethorphan/Codeine: Primarily central-acting antitussives without significant, clinically relevant peripheral antihistaminic or bronchodilator effects.
Quantified DifferenceAddition of potent peripheral antihistaminic activity (Ki = 3.8 nM).
ConditionsIn vitro receptor binding assays and in vivo pharmacological studies.

This compound is a superior choice for studying cough in contexts involving allergic reactions or airway inflammation, where a single molecule can address multiple causative factors.

Preclinical Development of Non-Addictive Antitussive Formulations

Use as a benchmark non-narcotic antitussive in screening and development programs. Its comparable efficacy to codeine in animal models allows for relevant comparisons without the regulatory and safety burdens of handling opioid compounds.

Investigating Cough Associated with Allergic or Inflammatory Airway Conditions

Ideal for research models where cough is driven by histamine release or bronchoconstriction. Its potent H1-antihistamine and mild bronchodilator activities allow for targeting both the central reflex and peripheral irritant pathways with a single agent.

Formulation of Aqueous-Based Oral Antitussives

The hydrochloride salt form is specified for its solubility in aqueous and polar solvent systems, making it the appropriate choice for developing syrups, solutions, or other oral formulations requiring good dissolution characteristics.

Neuropharmacology Research on Brainstem Neuronal Networks and Ion Channels

Serves as a tool compound for investigating non-opioid central cough suppression pathways. Its activity as a G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker provides a specific mechanism to explore for modulating neuronal excitability in respiratory control centers.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

365.1313198 Da

Monoisotopic Mass

365.1313198 Da

Boiling Point

178-180

Heavy Atom Count

24

UNII

PI4N7C63ND

Related CAS

3703-76-2 (Parent)

Other CAS

3703-76-2

Wikipedia

Cloperastine

Dates

Last modified: 08-15-2023
Serrano M, Sanz-Cuesta M, Villaronga M, Hayek LF, Perez-Duenas B: Cloperastine-based cough syrup and acute dystonic reactions. Dev Med Child Neurol. 2012 Mar;54(3):287. doi: 10.1111/j.1469-8749.2011.04105.x. [PMID:22324643]

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